3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chlorobenzenesulfonyl group and a benzothiazole moiety, which are linked through a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation of the benzothiazole derivative using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Propanamide Chain: The final step involves the coupling of the sulfonylated benzothiazole with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group can form strong interactions with protein active sites, while the benzothiazole moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzenesulfonyl)-N-(1,3-benzothiazol-2-yl)propanamide: Lacks the methyl group on the benzothiazole ring.
3-(4-methylbenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide: Has a methyl group instead of a chlorine atom on the benzenesulfonyl group.
Uniqueness
The presence of both the chlorobenzenesulfonyl and methylbenzothiazole groups in 3-(4-chlorobenzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide imparts unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-11-2-7-14-15(10-11)24-17(19-14)20-16(21)8-9-25(22,23)13-5-3-12(18)4-6-13/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPOXBHZLCVOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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